(3-Fluoropyrrolidin-3-yl)methanol hydrochloride
Overview
Description
(3-Fluoropyrrolidin-3-yl)methanol hydrochloride: is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.6 g/mol . It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position . The resulting fluorinated pyrrolidine is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol. Finally, the alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the careful control of temperature, pressure, and reaction time during fluorination and reduction reactions .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoropyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: (3-Fluoropyrrolidin-3-yl)methanol hydrochloride is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of fluorinated pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to altered biological activity. The compound can modulate various signaling pathways, including those involved in neurotransmission and cellular metabolism. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (3-Chloropyrrolidin-3-yl)methanol hydrochloride
- (3-Bromopyrrolidin-3-yl)methanol hydrochloride
- (3-Iodopyrrolidin-3-yl)methanol hydrochloride
Comparison: Compared to its halogenated analogs, (3-Fluoropyrrolidin-3-yl)methanol hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the compound’s reactivity, stability, and biological activity. The fluorinated derivative often shows enhanced metabolic stability and improved pharmacokinetic properties compared to its chlorinated, brominated, and iodinated counterparts.
Properties
IUPAC Name |
(3-fluoropyrrolidin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCLQSSUKTHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-93-9 | |
Record name | (3-fluoropyrrolidin-3-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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